An In-depth Technical Guide to the Synthesis of tert-Butyl Rosuvastatin
An In-depth Technical Guide to the Synthesis of tert-Butyl Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl rosuvastatin, a key intermediate in the manufacture of the cholesterol-lowering drug, rosuvastatin. This document details the core chemical transformations, experimental protocols, and quantitative data to support research, development, and process optimization.
Introduction
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The synthesis of rosuvastatin calcium, the active pharmaceutical ingredient, often proceeds through the pivotal intermediate, tert-butyl rosuvastatin. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthesis and is cleaved in the final stages. This guide will focus on the principal methodologies for constructing the tert-butyl rosuvastatin molecule, primarily through the Wittig reaction and Julia-Kocienski olefination, which couple the pyrimidine core with the chiral side chain.
Overall Synthetic Strategy
The synthesis of tert-butyl rosuvastatin involves the preparation of two key building blocks: the pyrimidine core, specifically 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde, and the chiral side chain, tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate. These two fragments are then coupled to form the carbon-carbon double bond of the heptenoate side chain. The subsequent deprotection of the acetonide group yields tert-butyl rosuvastatin.
Synthesis of Key Intermediates
Synthesis of the Pyrimidine Core
The pyrimidine core, 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde, is a complex heterocyclic compound. Its synthesis involves multiple steps, often starting from simpler precursors like isobutyryl acetonitrile and 4-fluorobenzaldehyde. A common route involves the formation of a pyrimidinol intermediate which is then oxidized to the desired aldehyde.
Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol
A reported method involves the reduction of the corresponding pyrimidine ester. In a 500mL three-necked flask, 22.8g (60mmol) of the pyrimidine ester is dissolved in 270mL of tetrahydrofuran. To this solution, 9.0g (240mmol) of sodium borohydride is added, and the mixture is cooled to 0°C. Boron trifluoride diethyl ether complex (34.2g, 240mmol) is then added dropwise. The reaction temperature is raised to 60°C and maintained for 20 hours. After completion, the reaction is cooled to room temperature and quenched by the slow addition of 5% hydrochloric acid, followed by stirring for 1.5 hours. The pH is adjusted to 7-8 with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane (2 x 60mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pyrimidinol as a light yellow solid.[1]
Experimental Protocol: Oxidation to 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde
The pyrimidinemethanol can be oxidized to the corresponding aldehyde using various methods, including aerobic oxidation catalyzed by cobalt salts and TEMPO.[2]
Synthesis of the Chiral Side Chain
The chiral side chain, tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate, is crucial for establishing the correct stereochemistry of the final drug. Its synthesis often starts from a chiral precursor and involves the formation of a 1,3-dioxane ring.
Experimental Protocol: Synthesis of tert-Butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
To a solution of tert-butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate (10.0 g, 0.0385 mol) in a mixture of dimethyl sulfoxide (15.0 g, 0.192 mol) and dichloromethane (100 mL), cooled to 0 to -5 °C, diisopropylethylamine (17.42 g, 0.1347 mol) is slowly added. After stirring for 15 minutes, the reaction is quenched with water (50.0 mL). The aqueous phase is extracted with dichloromethane (2 x 20 mL). The combined organic phases are washed with water (3 x 100.0 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is dried to yield the final product.
Coupling Reactions
The central step in the synthesis of tert-butyl rosuvastatin is the formation of the olefinic bond that connects the pyrimidine core and the chiral side chain. The two most prominent methods for this transformation are the Wittig reaction and the Julia-Kocienski olefination.
Wittig Reaction
The Wittig reaction involves the reaction of the pyrimidine aldehyde with a phosphonium ylide derived from the chiral side chain, or more commonly, the reaction of the chiral side chain aldehyde with a phosphonium ylide of the pyrimidine core.
Experimental Protocol: Wittig Reaction
In a 250 mL 4-necked round bottom flask, [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide (Z9, 50 g) and tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate (D7, 20.87 g) are added to dimethyl sulfoxide (150 mL) with potassium carbonate (33.54 g) at 25-35°C. The mixture is heated to 70-75°C for 5 to 7 hours. After cooling, toluene (250 mL) is added for dilution. The organic layer is washed with water.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is an alternative method that often provides high E-selectivity. This reaction involves the coupling of the pyrimidine aldehyde with a sulfone derivative of the chiral side chain.[3] A patent describes the Julia-Kocienski olefination between a pyrimidine sulfone and the chiral aldehyde to give the acetonide-protected tert-butyl ester of rosuvastatin.[3]
Deprotection Steps
Following the coupling reaction, the acetonide protecting group on the diol of the side chain is removed, followed by the hydrolysis of the tert-butyl ester to yield rosuvastatin.
Experimental Protocol: Acetonide Deprotection
The acetonide protected tert-butyl ester of rosuvastatin (25 g) is treated with a dilute solution of trifluoroacetic acid in water (2.5 g in 25 mL water) at 30-40 °C for 30 minutes to 1 hour.[3] Water (25 mL) is then added, and the mixture is stirred for an additional 3-4 hours at the same temperature.[3]
Experimental Protocol: Hydrolysis of the tert-Butyl Ester
The hydrolysis of the tert-butyl ester is typically carried out under basic conditions. An aqueous solution of sodium hydroxide (3.46 g in 100 mL water) is added to the reaction mixture from the deprotection step, and it is stirred for 1 hour.[3] Alternatively, a process using an organic nitrogen base like tert-butylamine in water at 98-100°C for 1 to 4 hours has been reported for the hydrolysis.[1]
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| Pyrimidine Core Synthesis | ||||||
| Reduction of Pyrimidine Ester | Pyrimidine Ester (60 mmol) | Sodium borohydride (240 mmol), Boron trifluoride diethyl etherate (240 mmol), THF, 0°C to 60°C, 20h | 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol | 96.7% | - | [1] |
| Chiral Side Chain Synthesis | ||||||
| Oxidation of Dioxane Alcohol | tert-Butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate (0.0385 mol) | DMSO, Dichloromethane, Diisopropylethylamine, 0 to -5°C | tert-Butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate | 93.0% | - | |
| Coupling Reaction (Wittig) | ||||||
| Wittig Olefination | Phosphonium Salt (Z9, 50 g), Aldehyde (D7, 20.87 g) | Potassium carbonate (33.54 g), DMSO, 70-75°C, 5-7h | Acetonide protected tert-butyl ester of rosuvastatin | - | - | |
| Deprotection and Hydrolysis | ||||||
| Acetonide Deprotection | Acetonide protected tert-butyl ester of rosuvastatin (25 g) | Trifluoroacetic acid in water, 30-40°C, 3.5-5h | tert-Butyl Rosuvastatin | - | >99% by HPLC | [3] |
| tert-Butyl Ester Hydrolysis | tert-Butyl Rosuvastatin | Sodium hydroxide in water | Rosuvastatin Sodium Salt | - | - | [3] |
| tert-Butyl Ester Hydrolysis (Alternative) | 7.5 g of tert-butyl ester of rosuvastatin | 2 to 5 equivalents of amine, water, 98-100°C, 1-4h | Rosuvastatin Amine Salt | - | >99.5% by HPLC | [1] |
Note: Yields and purity can vary significantly based on the specific reaction conditions, scale, and purification methods employed. The data presented here is based on available literature and patents and should be considered as representative examples.
Conclusion
The synthesis of tert-butyl rosuvastatin is a well-established process with multiple viable routes. The choice between the Wittig reaction and the Julia-Kocienski olefination for the key coupling step often depends on factors such as desired stereoselectivity, scalability, and cost-effectiveness. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for chemists and engineers involved in the research and development of rosuvastatin and related statins. Further optimization of each step can lead to improved overall efficiency and purity of the final active pharmaceutical ingredient.
